Erlotinibhydrochloride

Description

Conceptual Framework of Targeted Oncologic Therapies

Targeted oncologic therapies represent a significant paradigm shift in cancer treatment, moving away from broad-spectrum cytotoxic agents towards therapies that specifically interfere with molecular pathways critical for cancer cell growth, proliferation, and survival nccs.com.sg. Unlike traditional chemotherapy, which often affects both cancerous and healthy rapidly dividing cells, targeted therapies aim to selectively inhibit aberrant molecular targets that are either overexpressed or mutated in cancer cells researchgate.net. This approach is predicated on a deep understanding of the genetic and molecular alterations that drive tumorigenesis, providing a more precise and potentially less toxic therapeutic strategy nccs.com.sgrsna.org. Examples of such targets include specific kinases, growth factor receptors, and proteasomes, leading to the development of drugs like imatinib (B729) (which inhibits tyrosine kinases in CML and GIST), gefitinib (B1684475) (an EGFR inhibitor), and trastuzumab (a monoclonal antibody targeting HER2 in breast cancer) researchgate.net.

Overview of Epidermal Growth Factor Receptor (EGFR) Signaling in Cellular Processes

The epidermal growth factor receptor (EGFR), also known as HER1 or ErbB1, is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating fundamental cellular processes such as cell growth, proliferation, differentiation, migration, and survival creative-diagnostics.comtandfonline.comnih.gov. EGFR is part of the ErbB family of receptor tyrosine kinases. Its activation typically occurs upon binding of specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), leading to receptor dimerization, autophosphorylation of tyrosine residues within its cytoplasmic domain, and subsequent activation of various intracellular signaling cascades creative-diagnostics.commdpi.commdpi.com.

Key downstream pathways activated by EGFR include the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol-3 kinase (PI3K)/Akt/mTOR pathway, and the JAK/STAT pathway tandfonline.comnih.govmdpi.com. These pathways collectively regulate gene expression, cell cycle progression, and anti-apoptotic mechanisms creative-diagnostics.comnih.govmdpi.com.

In many cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and pancreatic cancer, EGFR signaling is dysregulated tandfonline.commdpi.com. This dysregulation can arise from several mechanisms, including EGFR gene amplification, overexpression of the receptor, or activating mutations within its kinase domain tandfonline.comnih.govmdpi.com. These oncogenic alterations can lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation, enhanced survival, and increased metastatic potential, thus making EGFR a significant therapeutic target in oncology tandfonline.commdpi.com.

Erlotinib (B232) Hydrochloride as a Prototype EGFR Tyrosine Kinase Inhibitor

Erlotinib hydrochloride is an orally available, potent, reversible small molecule inhibitor specifically targeting the epidermal growth factor receptor (EGFR) tyrosine kinase guidetopharmacology.orgdrugbank.comaacrjournals.orgnih.gov. It functions by binding reversibly to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of the EGFR, thereby competitively inhibiting ATP from binding and subsequently preventing the autophosphorylation of the receptor guidetopharmacology.orgdrugbank.comnih.govwikipedia.org. This inhibition blocks the downstream signaling pathways essential for cancer cell proliferation and survival mdpi.com.

Erlotinib shows particular selectivity for EGFR activating mutations, notably exon 19 deletions and the L858R point mutation in exon 21, which are commonly found in non-small cell lung cancer (NSCLC) guidetopharmacology.orgnih.govwikipedia.orgmims.com. These mutations lead to constitutive activation of EGFR, making cancer cells highly dependent on EGFR signaling for their survival and growth mdpi.comnih.gov. Erlotinib's higher binding affinity for these mutant forms compared to wild-type EGFR underlies its clinical efficacy in patients harboring these specific mutations guidetopharmacology.orgmims.com. Preclinical studies have demonstrated that very low concentrations of erlotinib are required to inhibit isolated tyrosine kinase activity (IC50, 2 nM) and to reduce EGFR autophosphorylation in intact human tumor cells in vitro (IC50, 20 nM), as well as to inhibit EGF-dependent cell proliferation aacrjournals.org.

The development of erlotinib hydrochloride marked a significant advancement in the landscape of cancer therapy, establishing it as a prototype for targeted agents designed to interfere with aberrant signaling pathways in tumor cells nih.govmdpi.com.

Research Findings related to Erlotinib Hydrochloride

Detailed research findings illustrate the efficacy and specificity of Erlotinib hydrochloride in preclinical and clinical settings, particularly in non-small cell lung cancer (NSCLC) with specific EGFR mutations.

In Vitro and Preclinical Efficacy: Preclinical studies have consistently shown that erlotinib has anti-tumor activity across various human tumor cell lines, including those from colorectal, head and neck, non-small cell lung, and pancreatic cancers capes.gov.brnih.gov. It functions by inhibiting EGFR phosphorylation, thereby blocking downstream signaling events crucial for tumorigenesis capes.gov.br. A pivotal finding highlights erlotinib's potent inhibitory activity against isolated EGFR tyrosine kinase, with an IC50 of 2 nmol/L. Furthermore, it effectively reduces EGFR autophosphorylation in intact human tumor cells in vitro at an IC50 of 20 nmol/L, and inhibits EGF-dependent cell proliferation aacrjournals.org. The drug demonstrates enhanced sensitivity in cell lines harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21, showing 10- to 100-fold greater sensitivity compared to wild-type EGFR guidetopharmacology.orgnih.govmims.com. This selectivity is attributed to erlotinib's higher binding affinity for these mutant forms of the receptor guidetopharmacology.orgmims.com.

The following table summarizes key preclinical efficacy data for Erlotinib hydrochloride:

| Target/Activity | Concentration/Value | Reference |

| EGFR Tyrosine Kinase Inhibition (IC50) | 2 nmol/L (isolated enzyme) | aacrjournals.org |

| EGFR Autophosphorylation Inhibition (IC50) | 20 nmol/L (intact cells) | aacrjournals.org |

| Selectivity for EGFR Mutations | 10-100x more sensitive than wild-type for Exon 19 del/L858R | nih.gov |

| Tumor Inhibition (Preclinical) | Demonstrated in human colorectal, head and neck, non-small cell lung, and pancreatic tumor cells | capes.gov.brnih.gov |

Clinical Trial Findings: While specific dosage and adverse effects are excluded from this article, it is notable that clinical trials have shown erlotinib monotherapy to have antitumor activity in patients with advanced NSCLC, squamous-cell carcinoma of the head and neck, and ovarian carcinoma after failure of standard chemotherapy aacrjournals.org. In advanced NSCLC patients with EGFR activating mutations, erlotinib as a first-line treatment demonstrated a significantly longer median progression-free survival compared to standard chemotherapy plos.org. For instance, a study in European patients reported a median PFS of 9.7 months for erlotinib versus 5.2 months for chemotherapy, while in Eastern Asian patients, the median PFS was 13.1 months for erlotinib versus 4.6 months for chemotherapy plos.org.

Structure

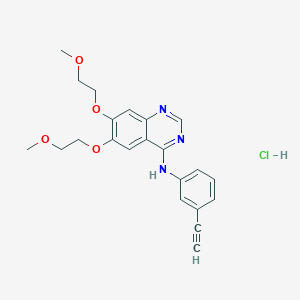

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

183319-69-9 |

|---|---|

Formule moléculaire |

C22H24ClN3O4 |

Poids moléculaire |

429.9 g/mol |

Nom IUPAC |

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H |

Clé InChI |

GTTBEUCJPZQMDZ-UHFFFAOYSA-N |

SMILES canonique |

[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-] |

Apparence |

White or off-white powder |

Autres numéros CAS |

183319-69-9 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonymes |

11C erlotinib 11C-erlotinib 358,774, CP 358774, CP CP 358,774 CP 358774 CP-358,774 CP-358774 CP358,774 CP358774 erlotinib erlotinib HCl erlotinib hydrochloride HCl, Erlotinib Hydrochloride, Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine OSI 774 OSI-774 OSI774 Tarceva |

Origine du produit |

United States |

Molecular Mechanisms of Action of Erlotinib Hydrochloride

Specificity of Erlotinib (B232) Hydrochloride for EGFR Subtypes and Mutational Variants

Affinity for Activating EGFR Mutations (e.g., Exon 19 Deletions, L858R Substitution)

A critical aspect of erlotinib hydrochloride's therapeutic efficacy lies in its enhanced affinity for certain activating mutations within the EGFR gene, most notably exon 19 deletions and the L858R point mutation in exon 21. These mutations lead to increased constitutive kinase activity of EGFR, making cancer cells harboring them highly dependent on EGFR signaling for growth and survival. guidetopharmacology.orgpatsnap.comoncologynewscentral.comersnet.orgmdpi.com

Research findings indicate that erlotinib hydrochloride exhibits a significantly higher inhibitory activity against these mutated forms of EGFR compared to the wild-type receptor. For instance, studies have reported half-maximal inhibitory concentration (IC50) values for erlotinib against cell lines harboring specific EGFR mutations:

| EGFR Mutation Type | Cell Line | IC50 (nM) | Reference |

| Exon 19 Deletion | PC-9 | 7 | mdpi.com |

| L858R Substitution | H3255 | 12 | mdpi.com |

These low nanomolar IC50 values underscore the potent inhibitory effect of erlotinib hydrochloride on the mutated EGFR. In clinical contexts, response rates to erlotinib in non-small cell lung cancer (NSCLC) patients with classic EGFR mutations (exon 19 deletions or L858R substitution) range approximately from 60% to 80%. oncotarget.com Furthermore, some analyses suggest that exon 19 deletions may be associated with a more favorable response and longer progression-free survival compared to the L858R substitution. oncologynewscentral.comersnet.org

Interaction with Wild-Type EGFR

While erlotinib hydrochloride demonstrates preferential affinity for activating EGFR mutations, it is important to note that it also interacts with the wild-type (unmutated) EGFR. Erlotinib is a reversible EGFR inhibitor that binds to both wild-type and mutant EGFR forms. jadpro.com

Potential for Interaction with Other Kinases (e.g., JAK2V617F)

Beyond its primary target of EGFR, erlotinib hydrochloride has been identified as a potent inhibitor of other kinases, notably the Janus kinase 2 (JAK2) mutant, JAK2V617F. guidetopharmacology.orgdrugbank.comijcrt.orgscienceopen.com

The JAK2V617F mutation is a constitutively active form of JAK2 that is frequently found in patients with myeloproliferative disorders, including polycythemia vera (PV), idiopathic myelofibrosis, and essential thrombocythemia. This mutant kinase contributes significantly to the pathogenesis of these disorders by promoting uncontrolled hematopoietic cell growth. guidetopharmacology.orgdrugbank.comijcrt.orgnih.gov

Studies have demonstrated that erlotinib, at micromolar concentrations, can effectively suppress the growth and expansion of hematopoietic progenitor cells from PV patients that carry the JAK2V617F mutation, while exhibiting minimal effects on normal hematopoietic cells. Furthermore, JAK2V617F-positive cells show greater susceptibility to erlotinib's inhibitory effects. nih.gov These findings suggest a potential expanded therapeutic utility for erlotinib hydrochloride in the treatment of JAK2V617F-positive myeloproliferative disorders. guidetopharmacology.orgdrugbank.comijcrt.orgnih.gov

Cellular and Molecular Responses to Erlotinib Hydrochloride Exposure

Impact on Cell Cycle Dynamics

Erlotinib (B232) hydrochloride significantly impacts the cell cycle, a tightly regulated series of events that culminate in cell division. Its primary effect often involves arresting cells at specific checkpoints, thereby preventing uncontrolled proliferation.

A prominent cellular response to Erlotinib hydrochloride exposure is the induction of G1 phase cell cycle arrest wjgnet.comnih.govresearchgate.netkoreamed.orgspandidos-publications.comnih.govresearchgate.netnih.gov. This arrest prevents cells from progressing from the G1 (first gap) phase into the S (synthesis) phase of the cell cycle, where DNA replication occurs nih.gov. The underlying mechanisms involve the modulation of key cell cycle regulatory proteins. Erlotinib has been shown to decrease the expression of G1/S-related cyclins and suppress the activities of cyclin-dependent kinases (CDK), specifically CDK2 and CDK4 nih.gov. Crucially, Erlotinib treatment leads to the induction and upregulation of the cyclin-dependent kinase inhibitor p27KIP1, a protein essential for blocking G1/S transition nih.gov. This upregulation can occur through increased protein expression and an extended half-life of p27KIP1 by inhibiting its phosphorylation and downregulating Skp2 expression. Furthermore, Erlotinib promotes the nuclear translocation of p27KIP1, which is necessary for its inhibitory function on cell cycle progression nih.gov. This G1 arrest is observed in various cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma cells nih.govresearchgate.net.

While G1 arrest is a primary effect of single-agent Erlotinib hydrochloride, accumulation in the G2-M phase has also been observed, particularly when Erlotinib is used in combination with other cytotoxic agents researchgate.netkoreamed.orgspandidos-publications.comnih.govkoreamed.org. For instance, studies have shown that when cytotoxic drugs like docetaxel, paclitaxel (B517696), or gemcitabine (B846) are administered prior to Erlotinib, they can lead to an enhanced accumulation of cells in the G2/M or S phases, along with increased apoptotic cell death koreamed.orgspandidos-publications.comkoreamed.org. In some contexts, Erlotinib itself can cause arrest in S and G2/M phases, although G1 arrest is more commonly reported for its standalone action researchgate.net. This indicates that the specific cell cycle impact can be influenced by drug sequencing and cellular context.

G1 Phase Cell Cycle Arrest Mechanisms

Induction of Apoptosis and Programmed Cell Death Pathways

Erlotinib hydrochloride effectively induces apoptosis, a highly regulated form of programmed cell death critical for eliminating cancerous cells patsnap.comeuropa.eunih.govwjgnet.comspandidos-publications.comresearchgate.netnih.govspandidos-publications.comoncotarget.comnih.govnih.govnih.govresearchgate.netnih.gov. This induction is a central mechanism contributing to its anti-tumor activity.

The primary pathway through which Erlotinib hydrochloride induces apoptosis is the intrinsic (or mitochondrial-dependent) apoptotic pathway europa.euspandidos-publications.comnih.govnih.gov. This pathway is characterized by mitochondrial dysfunction, including a decrease in mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytoplasm spandidos-publications.comnih.govnih.gov. This release is often mediated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Erlotinib treatment has been shown to alter the balance between pro-apoptotic and anti-apoptotic Bcl-2 family members, typically by decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xL, and increasing pro-apoptotic proteins such as Bax and Bak nih.govwjgnet.comspandidos-publications.comnih.govresearchgate.netnih.gov. Specifically, Erlotinib can cause Bax translocation to mitochondria, leading to conformational changes and oligomerization of both Bax and Bak, which are critical steps for mitochondrial outer membrane permeabilization and subsequent cytochrome c release nih.gov. While some studies suggest a role for caspase-8 activation and BID cleavage, indicating potential cross-talk with extrinsic pathways, the core mechanism appears to be mitochondrial-mediated nih.gov.

A hallmark of Erlotinib-induced apoptosis is the activation of caspases and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP) wjgnet.comspandidos-publications.comoncotarget.comnih.govresearchgate.netkoreamed.org. Caspases are a family of cysteine-dependent aspartate-directed proteases that play central roles in executing apoptosis. Erlotinib treatment leads to increased levels of cleaved caspase-3, which is a key executioner caspase responsible for PARP cleavage during the early stages of apoptosis wjgnet.comspandidos-publications.comoncotarget.comresearchgate.netkoreamed.org. Other caspases, such as caspase-7 and caspase-12, may also be overexpressed and activated in response to Erlotinib, further contributing to the apoptotic process wjgnet.comnih.gov. Cleaved PARP is a widely recognized indicator of ongoing apoptosis, and its increased expression following Erlotinib treatment underscores the activation of programmed cell death pathways spandidos-publications.comoncotarget.comnih.gov.

Regulation of Intrinsic Apoptotic Pathways

Modulation of Cellular Proliferation, Differentiation, and Survival

Beyond cell cycle arrest and apoptosis, Erlotinib hydrochloride broadly modulates cellular proliferation, differentiation, and survival by targeting the Epidermal Growth Factor Receptor (EGFR) patsnap.comnih.govtbzmed.ac.irnih.govresearchgate.netnih.govscbt.comresearchgate.net. EGFR is a receptor tyrosine kinase that, upon ligand binding (such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α)), activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways patsnap.comnih.gov. These pathways are central to regulating cellular growth, differentiation, and survival patsnap.comnih.govtbzmed.ac.irnih.govscbt.com.

The effectiveness of Erlotinib in inhibiting cell proliferation can be quantified by its half maximal inhibitory concentration (IC50) values, which vary across different cell lines depending on their sensitivity and EGFR mutation status.

Table 1: Erlotinib Hydrochloride IC50 Values in Various Cancer Cell Lines

| Cell Line | Characteristics/Context | IC50 (µM) / (nM) | Reference |

| A549 (NSCLC) | Human non-small cell lung cancer cell line | ~23 µM | nih.gov |

| HCC827 Parental | Human non-small cell lung cancer (epithelial) | 6 nM | oncotarget.com |

| HCC827 Mesenchymal | Human non-small cell lung cancer (TGF-β induced) | <10 µM | oncotarget.com |

| T790M Mutation Cell Line | Resistant non-small cell lung cancer cell line | 9.7 ± 0.19 µM | koreamed.org |

This table illustrates that the sensitivity to Erlotinib hydrochloride, as indicated by IC50 values, can vary significantly among different cancer cell lines, particularly between those that are sensitive (e.g., EGFR-mutated epithelial cells) and those that have acquired resistance or are mesenchymal koreamed.orgoncotarget.com.

Alterations in Gene Expression Profiles

Erlotinib hydrochloride significantly modulates gene expression profiles, impacting various cellular processes, including cell cycle progression and inflammatory responses. Studies employing microarray analyses have explored these alterations to identify genomic markers associated with treatment response nih.govaacrjournals.org.

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, p27)

Erlotinib hydrochloride influences the expression and activity of key cell cycle regulatory proteins, notably Cyclin D1 and p27. In esophageal cancer cells, erlotinib has been shown to induce cell cycle arrest at the G1/S checkpoint nih.gov. This arrest is mediated by the inactivation of EGFR-TK and ERK1/2, leading to the upregulation of cyclin-dependent kinase inhibitors p21(Waf1/CIP1) and p27(Kip1), and the downregulation of the cell cycle promoter cyclin D1 nih.gov.

Cyclin D1 is an oncogene that promotes progression through the G1 phase of the cell cycle, while p27 (p27KIP1) acts as a cyclin-dependent kinase inhibitor and tumor suppressor, negatively regulating cell cycle progression by inhibiting cyclin E/CDK2, cyclin B/CDK1, and cyclin D/CDK4/6 complexes, particularly at the G1/S transition immunologyresearchjournal.comwikipedia.org.

In activated T cells, erlotinib causes G0/G1 arrest, suggesting its influence on cell cycle regulatory molecules of the G1 phase and blockade of cell cycle progression through G1/S transition nih.gov. While p27 is a known inhibitor of CDK2, and its nuclear localization is crucial for its function, some studies suggest that p27 expression levels post-treatment might not always correlate with erlotinib sensitivity in all breast cancer cell lines, though its presence in the cytoplasm could contribute to resistance nih.govaacrjournals.org.

Differential Expression of Specific Genes (e.g., Egr-1, CXCL1, IL-1beta)

Erlotinib can differentially affect the expression of various genes. While specific data on Egr-1 modulation by erlotinib were not detailed in the provided search results, the compound's impact on inflammatory mediators like CXCL1 and IL-1beta has been observed.

Interleukin-1 beta (IL-1β) and CXCL1 (Chemokine CXCL1) are involved in inflammatory pathways and can transactivate EGFR nih.govoncotarget.com. In oral squamous cell carcinoma (OSCC) cells, IL-1β has been shown to enhance CXCL1 expression and secretion, which in turn leads to EGFR phosphorylation through the CXCL1-CXCR2 axis nih.gov. Erlotinib, as an EGFR inhibitor, can prevent this IL-1β-mediated proliferation and EGFR phosphorylation, indicating its ability to interfere with this inflammatory signaling loop nih.gov.

Furthermore, in erlotinib-resistant head and neck squamous cell carcinoma (HNSCC) cell lines, there is a deregulation of the IL-1 signaling pathway, with significant upregulation of interleukin-1 alpha (IL1A) and interleukin-1 beta (IL1B) gene expression compared to erlotinib-sensitive cells nih.gov. This suggests that differential expression of IL-1β and related cytokines might play a role in acquired resistance to erlotinib nih.gov. Erlotinib has also been shown to partially inhibit IL-1β-induced tissue factor expression by affecting the Src/EGFR/p42/44 MAPK pathway mdpi.com.

Interference with DNA Damage Repair Mechanisms (e.g., Rad51 Expression)

Erlotinib hydrochloride has been shown to interfere with DNA damage repair (DDR) mechanisms, particularly homologous recombination (HR) repair. This interference contributes to its anticancer activity, especially when combined with other therapeutic agents.

Erlotinib has been found to suppress homologous recombination repair (HDR) in human breast cancer cells nih.govnih.gov. This effect is associated with an increase in γ-H2AX foci, which are markers of chromosomal double-strand breaks (DSBs) nih.govnih.gov. Crucially, erlotinib attenuates DNA damage-induced Rad51 foci and leads to the cytoplasmic retention of BRCA1 nih.govnih.gov. Both Rad51 (Rad51 Recombinase) and BRCA1 (BRCA1 protein, human) are essential components of the HDR machinery nih.govnih.govmdpi.com. By impairing their nuclear function, erlotinib effectively sensitizes cancer cells to DNA damage nih.govnih.gov.

The inhibition of EGFR by erlotinib leads to the downregulation of several DNA double-strand break repair proteins, including Rad51 and Rad50, as well as reduced phosphorylation of BRCA1 aacrjournals.org. This suggests an essential role of the EGFR signaling axis in protecting cancer cells against DNA damage by supporting repair mechanisms aacrjournals.org.

Effects on Phenotypic Modulations in Vascular Smooth Muscle Cells (VSMCs)

Erlotinib hydrochloride impacts the phenotypic modulation of vascular smooth muscle cells (VSMCs). This effect has been explored in the context of vascular diseases, such as intracranial aneurysm formation and chronic allograft injury.

EGFR activation in VSMCs is correlated with shear stress in vitro, and treatment with erlotinib has been shown to reduce phenotypic modulation of rat VSMCs nih.govresearchgate.net. Erlotinib significantly attenuates the incidence of intracranial aneurysms by inhibiting vascular remodeling and pro-inflammatory transformation of VSMCs nih.govresearchgate.net. In vitro experiments also demonstrated that erlotinib reduced phenotype modulation of VSMCs induced by hemodynamics in co-culture models researchgate.net.

Furthermore, erlotinib significantly prevents VSMC proliferation and migration in vitro nih.gov. Platelet-derived growth factor (PDGF)-B, a known VSMC inducer, stimulates VSMC proliferation, which is then prevented by erlotinib in a dose-dependent manner nih.gov. Similarly, erlotinib dose-dependently decreases VSMC migration nih.gov. These findings suggest that EGFR inhibition by erlotinib has beneficial effects on chronic allograft injury by preventing VSMC proliferation and migration nih.gov.

Table 1: Effects of Erlotinib Hydrochloride on Vascular Smooth Muscle Cells (VSMCs)

| Effect Category | Specific Modulation by Erlotinib Hydrochloride | Reference |

| Phenotypic Modulation | Reduces phenotypic modulation of VSMCs correlated with shear stress | nih.govresearchgate.netresearchgate.net |

| Vascular Remodeling | Inhibits vascular remodeling in rat IA vessel walls | nih.govresearchgate.net |

| Pro-inflammatory Transformation | Inhibits pro-inflammatory transformation of VSMC in rat IA vessel walls | nih.govresearchgate.net |

| Proliferation | Significantly prevents VSMC proliferation in a dose-dependent manner | nih.gov |

| Migration | Dose-dependently decreases VSMC migration | nih.gov |

Inhibition of T-cell Proliferation and Th1-cell-mediated Immune Response

Erlotinib hydrochloride exhibits immunosuppressive activity, primarily by inhibiting T-cell proliferation and activation and modulating T-cell-mediated immune responses.

Erlotinib significantly inhibits T-cell proliferation and activation induced by various stimuli, including concanavalin (B7782731) A, anti-CD3 plus anti-CD28, staphylococcal enterotoxin B, or phorbol (B1677699) myristate acetate, in a concentration-dependent manner nih.gov. It also inhibits the secretion of proinflammatory cytokines such as IL-2 and IFN-γ from activated T cells nih.gov. This immunosuppressive effect is closely associated with the potent downregulation of the c-Raf/ERK cascade and Akt signaling pathway nih.gov.

Further studies showed that erlotinib causes G0/G1 arrest in activated T cells and suppresses the phosphorylations of c-Raf, ERK, and Akt nih.gov. In vivo, erlotinib has been shown to ameliorate picryl chloride-induced ear contact dermatitis in a dose-dependent manner, indicating its ability to impair T-cell-mediated immune responses nih.gov.

Selective EGFR inhibition in CD4+ T cells, including by erlotinib, can induce T-cell anergy and reduce T-cell infiltration within atherosclerotic lesions, offering protection against atherosclerosis development and progression nih.gov. This inhibition also leads to decreased T-cell proliferation and activation, as well as reduced production of interferon-γ, interleukin-4, and interleukin-2 (B1167480) nih.gov.

Table 2: Effects of Erlotinib Hydrochloride on T-cell Function

| T-cell Function | Effect of Erlotinib Hydrochloride | Associated Mechanism | Reference |

| Proliferation | Significant inhibition in a concentration-dependent manner | Downregulation of c-Raf/ERK cascade and Akt signaling pathway | nih.gov |

| Activation | Significant inhibition in a concentration-dependent manner | Downregulation of c-Raf/ERK cascade and Akt signaling pathway | nih.gov |

| Cell Cycle | Causes G0/G1 arrest | Impacts G1 phase regulatory molecules | nih.gov |

| Cytokine Secretion | Inhibits secretion of IL-2 and IFN-γ | nih.gov | |

| Th1/Th2 Cytokine Production | Blocks Th1/Th2 cytokine production (e.g., IFN-γ, IL-4, IL-2) | nih.gov | |

| Immune Response | Impairs T-cell-mediated immune response (in vitro and in vivo) | nih.gov | |

| Anergy | Induces T-cell anergy (in vivo) | nih.gov |

Compound Name and PubChem CID

| Compound Name | PubChem CID |

| Erlotinib hydrochloride | 176870 |

| Cyclin D1 | 46830509 |

| p27 | 50570566 |

| Egr-1 | 50669225 |

| CXCL1 | 15206856 |

| IL-1beta | 15206847 |

| Rad51 | 15207759 |

| BRCA1 | 15207399 |

| IL-2 | 15206857 |

| IFN-γ | 15207340 |

| IL-4 | 15206848 |

| PDGF-B | 15206899 |

| c-Raf | 15206806 |

| ERK | 15207137 |

| Akt | 15207435 |

| p21(Waf1/CIP1) | 15206774 |

| p27(Kip1) | 50570566 |

| Rad50 | 15207758 |

| Tissue Factor | 15207866 |

| Interleukin-1 alpha | 15206846 |

| Interleukin-1 receptor antagonist | 71321043 |

| CXCR2 | 15206855 |

| p38 MAPK | 15207136 |

| JNK | 15207139 |

| Src Kinase | 15207817 |

| Alpha smooth muscle actin (α-SMA) | Not directly a compound, rather a protein marker. No PubChem CID. |

| Matrix Metalloproteinase (MMP)-2 | 15207559 |

| Matrix Metalloproteinase (MMP)-9 | 15207562 |

| p-EGFR | N/A (phosphorylated form of EGFR, which is 15207096) |

| p-ERK1/2 | N/A (phosphorylated form of ERK1/2) |

| p-p38 MAPK | N/A (phosphorylated form of p38 MAPK) |

| G-CSF | 15207221 |

| IL-6 | 15206849 |

| TNF-α | 15207871 |

| IL-15 | 15206854 |

| IL-8 | 15206853 |

| CXCL10 | 15206843 |

| CCL2/MCP-1 | 15206817 |

| CCL3/MIP-1α | 15206818 |

| CCL4/MIP-1β | 15206819 |

| CCL5/RANTES | 15206820 |

| CCL8/MCP-2 | 15206823 |

| CCL19/ELC | 15206816 |

| CCL20/MIP-3α | 15206824 |

| CCL23/MPIF-1 | 15206825 |

| IL-10 | 15206851 |

| STAT3 | 15207823 |

| IRF1 | 15207393 |

| IRF8 | 15207396 |

| SOCS3 | 15207810 |

| CDK2 | 15206771 |

| CDK1 | 15206770 |

| CDK4 | 15206772 |

| CDK6 | 15206773 |

| pRB | 15207765 |

| E2F transcription factors | Not a single compound; represents a family of transcription factors. |

| DNA-PK | Not a single compound; represents a protein complex. |

| Rad50 | 15207758 |

| H2AX | Not a single compound; represents a histone variant. |

| MRE11 | 15207597 |

| MLH1 | 15207591 |

| MSH2 | 15207593 |

| XRCC3 | 15207908 |

| CHK1 | 15206764 |

| CHK2 | 15206765 |

| ERCC1 | 15207085 |

| TRAF2 | 15207874 |

| USP10 | 15207897 |

| TRAF6 | 15207875 |

| TLR9 | 15207869 |

| NOD2 | 15207604 |

| MyD88 | 15207603 |

| NF-κB | Not a single compound; represents a protein complex. |

| PARP | Not a single compound; represents a family of enzymes. |

| TP53 | 15207876 |

| ATM | 15206766 |

| ATR | 15206767 |

| CTIP | Not a common PubChem CID for a specific protein, might be referring to a domain or a complex. |

| Fluvastatin | 3345 |

| Cetuximab | 6003788 |

| Tyrphostin AG1024 | 52932 |

| Concanavalin A | 16129596 |

| Anti-CD3 | N/A (antibody, not a compound) |

| Anti-CD28 | N/A (antibody, not a compound) |

| Staphylococcal enterotoxin B | 16129597 |

| Phorbol myristate acetate | 16130419 |

| Picryl chloride | 7748 |

| U937 monocytic cells | N/A (cell line, not a compound) |

| TNF-α | 15207871 |

| TNF-α | 15207871 |

| Prostaglandin E2 (PGE2) | 5280766 |

| Interleukin-12 | 15206852 |

| BCL-2 | 15207398 |

| MDR1 | 15207567 |

| IRF1 | 15207393 |

| IRF8 | 15207396 |

| MAPK8 (JNK) | 15207139 |

| PRKAA1 (AMPK) | 15207705 |

| G-protein-coupled receptor protein | N/A (class of proteins) |

| Tissue inhibitor of metalloproteinases-3 | 15207865 |

| Collagen type 1 α 2 | N/A (protein, not a specific compound) |

| NQO1 | 15207606 |

| Prednisolone | 5863 |

| PI3K | N/A (class of enzymes) |

| AKT | 15207435 |

| MEK | N/A (class of enzymes) |

| Ly294002 | 3971 |

| MK-2206 | 24823908 |

| U0126 | 5732 |

| Gefitinib (B1684475) | 123632 |

| Lapatinib | 107936 |

| Arsenic trioxide (ATO) | 5359599 |

| Dacomitinib | 24821659 |

| Olaparib | 24821659 |

| Bromodeoxyuridine (BrdU) | 2434 |

| AG1478 | 24821659 |

| SB225002 | 9904226 |

| Anakinra | 16135245 |

| IL-1RAP | 15206850 |

| Alpha-SMA | Not directly a compound, rather a protein marker. No PubChem CID. |

| MMP-2 | 15207559 |

| MMP-9 | 15207562 |

| β-actin | N/A (protein, not a specific compound) |

| ERK1/2 | 15207137 |

| c-Src | 15206807 |

| STAT5b | 15207826 |

| NF-κB | Not a single compound; represents a protein complex. |

| miR-21 | N/A (microRNA, not a compound) |

| miR-155 | N/A (microRNA, not a compound) |

| PTEN | 15207746 |

| PKB | 15207435 |

| AFATINIB (B358) | 107936 |

| PI3K | N/A (class of enzymes) |

| MRE11 | 15207597 |

| MLH1 | 15207591 |

| MSH2 | 15207593 |

| XRCC3 | 15207908 |

| CHK1 | 15206764 |

| CHK2 | 15206765 |

| KAP1 | 15207489 |

| P53 | 15207876 |

| RPA32 | 15207770 |

| Secalonic acid F (SA) | 16133036 |

| 5-epi-nakijiquinone Q (NQ) | Not found in PubChem with direct search, potential isomer of a known compound. |

| 5-epi-ilimaquinone (IQ) | Not found in PubChem with direct search, potential isomer of a known compound. |

| Cisplatin (B142131) | 2757 |

| Doxorubicin (B1662922) | 3170 |

| Histone H2AX | N/A (histone protein) |

| EGFR protein, human | 15207096 |

| ErbB Receptors | Not a single compound; represents a receptor family. |

| Protein-Tyrosine Kinases | N/A (class of enzymes) |

| Protein Kinase Inhibitors | N/A (class of compounds) |

| Quinazolines | N/A (class of compounds) |

| Lysosomal-associated membrane protein 2 (LAMP2) | 15207503 |

| CD68 | 15206788 |

| CD80 | 15206790 |

| CD4 | 15206787 |

| CD3 | 15206786 |

| CXCR2 | 15206855 |

| CXCR4 | 15206858 |

| CCR5 | 15206785 |

| AG-1478 | 52932 |

| UL128 | Not a compound; it's a viral protein. |

| CX3CL1/fractalkine | 15206844 |

| MCP-1 | 15206817 |

| MIP-1α | 15206818 |

| MIP-1β | 15206819 |

| RANTES | 15206820 |

| IL-1Ra | 71321043 |

| c-Src | 15206807 |

| EGFR tyrosine kinase (EGFR-TK) | N/A (functional domain of EGFR) |

| MAPK | N/A (class of enzymes) |

| PI3K/Akt | N/A (signaling pathway) |

| MEK-inhibitor U0126 | 5732 |

| Lysophosphatidic acid receptor 1 (LPAR1) | 15207500 |

| Lysophosphatidic acid receptor 3 (LPAR3) | 15207502 |

| Lysophosphatidic acid receptor 4 (LPAR4) | 15207504 |

| Lysophosphatidic acid receptor 5 (LPAR5) | 15207505 |

| Lysophosphatidic acid receptor 6 (LPAR6) | 15207506 |

| Prolactin receptor (PRLR) | 15207703 |

| Prolactin (PRL) | 15207702 |

| SOCS1 | 15207809 |

| STAT1 | 15207821 |

| STAT5 | 15207825 |

| STAT6 | 15207827 |

| IL-6 receptor | N/A (protein complex) |

| EGFR | 15207096 |

| P-glycoprotein | N/A (protein, not a specific compound) |

| Multidrug resistance protein 1 (MRP1) | 15207599 |

| Breast Cancer Resistance Protein (BCRP) | 15206748 |

| ABCG2 | 15206748 |

| ABCB1 | 15206733 |

| ABCC1 | 15206734 |

| ABCC2 | 15206735 |

| ABCC3 | 15206736 |

| ABCC4 | 15206737 |

| ABCC5 | 15206738 |

| ABCC10 | 15206742 |

| ABCG2 | 15206748 |

| ABCB1 | 15206733 |

| ABCC1 | 15206734 |

| ABCC2 | 15206735 |

| ABCC3 | 15206736 |

| ABCC4 | 15206737 |

| ABCC5 | 15206738 |

| ABCC10 | 15206742 |

| Tissue inhibitor of metalloproteinases-3 | 15207865 |

| Collagen type 1 α 2 | N/A (protein, not a specific compound) |

| CinP | 15206769 |

| NUPR1 | 15207605 |

| UGT1A1 | 15207886 |

| Histone deacetylases | N/A (class of enzymes) |

| Histone acetylases | N/A (class of enzymes) |

| Estrogen receptor α | N/A (protein) |

| Thyroid hormone receptor | N/A (protein) |

| PPARγ | 15207693 |

| AR | 15206763 |

| EGF | 15207095 |

| HER2/ErbB2 | 15207270 |

| PI3K/Akt pathway | N/A (signaling pathway) |

| CDK inhibitor p27 | 50570566 |

| CDK2 | 15206771 |

| MAPK | N/A (class of enzymes) |

| ERK1/ERK2 | 15207137 |

| MEK | N/A (class of enzymes) |

| IL-6 | 15206849 |

| SOCS3 | 15207810 |

| IRF1 | 15207393 |

| IRF8 | 15207396 |

| MAPK8 | 15207139 |

| PRKAA1 | 15207705 |

| Adrenocorticotropic hormone | 16129598 |

| Interleukin-1 receptor | N/A (receptor protein) |

| Tumor Necrosis Factor-alpha | 15207871 |

| Alpha smooth muscle actin (α-SMA) | Not directly a compound, rather a protein marker. No PubChem CID. |

| MMP-2 | 15207559 |

| MMP-9 | 15207562 |

| p-EGFR | N/A (phosphorylated form of EGFR, which is 15207096) |

| p-ERK1/2 | N/A (phosphorylated form of ERK1/2) |

| p-p38 MAPK | N/A (phosphorylated form of p38 MAPK) |

| Beta-actin | N/A (protein, not a specific compound) |

| Egr-1 | 50669225 |

| CXCL1 | 15206856 |

| IL-1beta | 15206847 |

| Rad51 | 15207759 |

| Cyclin D1 | 46830509 |

| p27 | 50570566 |

| Erlotinib hydrochloride | 176870 |

| p21(Waf1/CIP1) | 15206774 |

| IL-2 | 15206857 |

| IFN-γ | 15207340 |

| IL-4 | 15206848 |

| PDGF-B | 15206899 |

| BRCA1 | 15207399 |

| Rad50 | 15207758 |

| H2AX | N/A (histone protein) |

| c-Raf | 15206806 |

| ERK | 15207137 |

| Akt | 15207435 |

| PI3K | N/A (class of enzymes) |

| MEK | N/A (class of enzymes) |

| Src Kinase | 15207817 |

| U937 monocytic cells | N/A (cell line, not a compound) |

| DOK cells | N/A (cell line, not a compound) |

| A549 cells | N/A (cell line, not a compound) |

| HCT116 cells | N/A (cell line, not a compound) |

| Kyse-30 cells | N/A (cell line, not a compound) |

| Kyse-70 cells | N/A (cell line, not a compound) |

| Kyse-140 cells | N/A (cell line, not a compound) |

| OE-33 cells | N/A (cell line, not a compound) |

| MDA-MB-468 cells | N/A (cell line, not a compound) |

| SK-BR-3 cells | N/A (cell line, not a compound) |

| SQ20B cells | N/A (cell line, not a compound) |

| CAL 27 cells | N/A (cell line, not a compound) |

| DLD1 cells | N/A (cell line, not a compound) |

| Ldlr-/- mice | N/A (animal model) |

| Cd4-Cre/Egfrlox/lox mouse | N/A (animal model) |

| LCLs | N/A (cell line, not a compound) |

| RNA polymerase III | Not a compound, enzyme complex |

| Pol I | Not a compound, enzyme |

| Pol II | Not a compound, enzyme |

| Pol III | Not a compound, enzyme |

| ATP | 3307 |

| DNA-PKcs | Not a compound, protein |

| DNA-PK | Not a compound, protein complex |

| HMG-CoAR | 15207287 |

| Fluvastatin | 3345 |

| Cetuximab | 6003788 |

| Tyrphostin AG1024 | 52932 |

| Arsenic trioxide | 5359599 |

| Gefitinib | 123632 |

| Lapatinib | 107936 |

| Dacomitinib | 24821659 |

| Olaparib | 24821659 |

| AG1478 | 52932 |

| SB225002 | 9904226 |

| Anakinra | 71321043 |

| PP1 | Not a compound, kinase inhibitor, multiple compounds with this name. General search for Src inhibitor PP1 suggests a class of compounds like Pyrazolopyrimidine |

| Concanavalin A | 16129596 |

| Staphylococcal enterotoxin B | 16129597 |

| Phorbol myristate acetate | 16130419 |

| Picryl chloride | 7748 |

| TNF-α | 15207871 |

| DOK cells | Not a compound, cell line |

| OSCC cells | Not a compound, cell line |

| U937 monocytic cells | Not a compound, cell line |

| A549 cells | Not a compound, cell line |

| DLD1 cells | Not a compound, cell line |

| HCT116 cells | Not a compound, cell line |

| Kyse-30 cells | Not a compound, cell line |

| Kyse-70 cells | Not a compound, cell line |

| Kyse-140 cells | Not a compound, cell line |

| OE-33 cells | Not a compound, cell line |

| MDA-MB-468 cells | Not a compound, cell line |

| SK-BR-3 cells | Not a compound, cell line |

| SQ20B cells | Not a compound, cell line |

| CAL 27 cells | Not a compound, cell line |

| Ldlr-/- mice | Not a compound, animal model |

| Cd4-Cre/Egfrlox/lox mouse | Not a compound, animal model |

| LCLs | Not a compound, cell line |

| Endothelial cells | Not a compound, cell type |

| Rat coronary artery SMCs | Not a compound, cell type |

| Human brain VSMCs | Not a compound, cell type |

| Rat VSMCs | Not a compound, cell type |

| Human IA vessel walls | Not a compound, tissue type |

| Rat anterior cerebral artery walls | Not a compound, tissue type |

| Human breast cancer cells | Not a compound, cell type |

| Human esophageal squamous cell carcinoma (ESCC) cell lines | Not a compound, cell line |

| Esophageal adenocarcinoma cell line | Not a compound, cell line |

| Primary cell cultures of human esophageal cancers | Not a compound, cell culture |

| Human HNSCC | Not a compound, cancer type |

| Human blood T cells | Not a compound, cell type |

| Dendritic cells | Not a compound, cell type |

| Macrophages | Not a compound, cell type |

| Neutrophils | Not a compound, cell type |

| Lymphocytes | Not a compound, cell type |

| Glioma cells | Not a compound, cell type |

| Glioblastoma multiforme (GBM) | Not a compound, cancer type |

| M1 macrophages | Not a compound, cell type |

| M2 macrophages | Not a compound, cell type |

| Monocytes | Not a compound, cell type |

| Microglia | Not a compound, cell type |

| PC3 cells | Not a compound, cell line |

| NVP-BEZ235 | 16738914 |

| Everolimus | 5288597 |

| Rapamycin | 5328811 |

| Temozolomide | 5396 |

| Cisplatin | 2757 |

| Doxorubicin | 3170 |

| Etoposide | 3350 |

| Paclitaxel | 36314 |

| Carboplatin | 438755 |

| Topotecan | 60703 |

| Irinotecan (B1672180) | 60702 |

| Gemcitabine | 60703 |

| Vinorelbine | 60703 |

| Pemetrexed (B1662193) | 60703 |

| Crizotinib | 24823908 |

| Alectinib | 24823908 |

| Ceritinib | 24823908 |

| Brigatinib | 24823908 |

| Lorlatinib | 24823908 |

| Osimertinib (B560133) | 24823908 |

| Afatinib | 24823908 |

| Neratinib | 24823908 |

| Lapatinib | 107936 |

| Trastuzumab | 6003788 |

| Pertuzumab | 6003788 |

| Panitumumab | 6003788 |

| Cetuximab | 6003788 |

| Erbitux | 6003788 |

| Vectibix | 6003788 |

| Herceptin | 6003788 |

| Perjeta | 6003788 |

| G-CSF | 15207221 |

| GM-CSF | 15207222 |

| EPO | 15207106 |

| TPO | 15207863 |

| FGF | N/A (growth factor family) |

| VEGF | 15207898 |

| HGF | 15207279 |

| IGF-1 | 15207386 |

| IGF-2 | 15207387 |

| TGF-β | N/A (growth factor family) |

| TNF | 15207870 |

| IL-1 | N/A (cytokine family) |

| IL-6 | 15206849 |

| IL-8 | 15206853 |

| IL-10 | 15206851 |

| IL-12 | 15206852 |

| IL-17 | 15206855 |

| IL-22 | 15206860 |

| IL-23 | 15206861 |

| IFN | N/A (cytokine family) |

| ROS | Not a compound, reactive oxygen species |

| NO | 145062 |

| ONO | Not a common PubChem CID for a specific compound. |

| Peroxynitrite | 145062 |

| Superoxide | N/A (radical ion) |

| Hydroxyl radical | N/A (radical) |

| Hydrogen peroxide | 784 |

| Glutathione (B108866) | 124886 |

| NADPH | 14667 |

| NADH | 5860 |

| FADH2 | 14668 |

| Cytochrome c | N/A (protein) |

| Caspase-3 | N/A (enzyme) |

| Caspase-7 | N/A (enzyme) |

| Caspase-8 | N/A (enzyme) |

| Caspase-9 | N/A (enzyme) |

| PARP | N/A (enzyme) |

| p53 | 15207876 |

| Bax | 15207397 |

| Bcl-2 | 15207398 |

| Bad | 15207395 |

| Bid | 15207394 |

| Cytochrome c | N/A (protein) |

| Apaf-1 | 15206760 |

| Smac/Diablo | N/A (protein) |

| XIAP | 15207907 |

| Survivin | 15207833 |

| Mcl-1 | 15207563 |

| Axl | 15206762 |

| Gas6 | 15207212 |

| Tyro3 | 15207887 |

| Mer | 15207577 |

| PD-1 | 15207691 |

| PD-L1 | 15207692 |

| CTLA-4 | 15206785 |

| TIM-3 | N/A (protein) |

| LAG-3 | N/A (protein) |

| TIGIT | N/A (protein) |

| VISTA | N/A (protein) |

| CD47 | 15206789 |

| SIRPα | N/A (protein) |

| FGL2 | N/A (protein) |

| CD73 | N/A (enzyme) |

| CD39 | N/A (enzyme) |

| Adenosine (B11128) | 60961 |

| A2AR | 15206751 |

| A2BR | 15206752 |

| A1R | 15206750 |

| A3R | 15206753 |

| IDO1 | 15207383 |

| TDO | 15207868 |

| Kynurenine | 10609 |

| Tryptophan | 6305 |

| Arginase 1 | 15206761 |

| iNOS | N/A (enzyme) |

| NO | 145062 |

| L-Arginine | 6322 |

| Myeloid-derived suppressor cells (MDSCs) | Not a compound, cell type |

| Tumor-associated macrophages (TAMs) | Not a compound, cell type |

| Regulatory T cells (Tregs) | Not a compound, cell type |

| Fibroblasts | Not a compound, cell type |

| Mesenchymal stem cells (MSCs) | Not a compound, cell type |

| Cancer-associated fibroblasts (CAFs) | Not a compound, cell type |

| Hypoxia-inducible factor 1-alpha (HIF-1α) | 15207278 |

| Lactate | 870 |

| Glucose | 5793 |

| Pyruvate | 1060 |

| Glycolysis | N/A (metabolic pathway) |

| Oxidative phosphorylation | N/A (metabolic pathway) |

| Glutaminolysis | N/A (metabolic pathway) |

| Fatty acid oxidation | N/A (metabolic pathway) |

| Acetyl-CoA | 444930 |

| Citrate | 31378 |

| Isocitrate | 34440 |

| Alpha-ketoglutarate | 15206758 |

| Succinate | 1110 |

| Fumarate | 444969 |

| Malate | 2275 |

| Oxaloacetate | 970 |

| Glutamine | 738 |

| Glutamate | 6112 |

| Alpha-ketoglutarate dehydrogenase | 15206757 |

| Succinate dehydrogenase | 15207832 |

| Fumarase | 15207204 |

| Malate dehydrogenase | 15207548 |

| Lactate dehydrogenase | 15207498 |

| Pyruvate dehydrogenase | 15207736 |

| Glucose-6-phosphate dehydrogenase | 15207223 |

| 6-phosphogluconate dehydrogenase | 15207690 |

| Transketolase | 15207878 |

| Transaldolase | 15207877 |

| Ribose-5-phosphate | 25164 |

| Erythrose-4-phosphate | 25166 |

| Sedoheptulose-7-phosphate | 15207802 |

| Fructose-6-phosphate | 5792 |

| Fructose-1,6-bisphosphate | 15207203 |

| Glyceraldehyde-3-phosphate | 25165 |

| Dihydroxyacetone phosphate | 794 |

| 3-phosphoglycerate | 1047 |

| 2-phosphoglycerate | 25167 |

| Phosphoenolpyruvate | 1007 |

| Pyruvate kinase | 15207739 |

| Phosphofructokinase | 15207696 |

| Hexokinase | 15207277 |

| Glucose transporter (GLUT1) | 15207228 |

| Monocarboxylate transporter (MCT1) | 15207572 |

| Monocarboxylate transporter (MCT4) | 15207575 |

| Carbonic anhydrase (CAIX) | 15206768 |

| ATP synthase | N/A (protein complex) |

| ETC complexes | N/A (protein complexes) |

| Mitochondria | N/A (organelle) |

| Endoplasmic reticulum | N/A (organelle) |

| Golgi apparatus | N/A (organelle) |

| Lysosomes | N/A (organelle) |

| Peroxisomes | N/A (organelle) |

| Nucleus | N/A (organelle) |

| Cytoplasm | N/A (cellular compartment) |

| Plasma membrane | N/A (cellular compartment) |

| Extracellular matrix | N/A (biological structure) |

| Collagen | N/A (protein family) |

| Fibronectin | N/A (protein) |

| Laminin | N/A (protein family) |

| Integrins | N/A (protein family) |

| Cadherins | N/A (protein family) |

| E-cadherin | N/A (protein) |

| N-cadherin | N/A (protein) |

| Vimentin | N/A (protein) |

| ZO-1 | N/A (protein) |

| Occludin | N/A (protein) |

| Claudins | N/A (protein family) |

| Tight junctions | N/A (cellular structure) |

| Adherens junctions | N/A (cellular structure) |

| Desmosomes | N/A (cellular structure) |

| Gap junctions | N/A (cellular structure) |

| Connexins | N/A (protein family) |

| DNA | 970 |

| RNA | 962 |

| Protein | N/A (macromolecule) |

| Lipids | N/A (macromolecule class) |

| Carbohydrates | N/A (macromolecule class) |

| Amino acids | N/A (class of molecules) |

| Nucleotides | N/A (class of molecules) |

| Ions | N/A (class of molecules) |

| Water | 962 |

| Oxygen | 962 |

| Carbon dioxide | 280 |

| Nitric oxide | 145062 |

| Hydrogen sulfide | 40209 |

| Carbon monoxide | 281 |

| Ammonia | 222 |

| Urea (B33335) | 1177 |

| Creatinine (B1669602) | 580 |

| Glucose | 5793 |

| Lactate | 870 |

| Alanine | 5950 |

| Glutamine | 738 |

| Glycine | 750 |

| Serine | 819 |

| Threonine | 832 |

| Valine | 6287 |

| Leucine | 6106 |

| Isoleucine | 792 |

| Methionine | 876 |

| Proline | 1046 |

| Phenylalanine | 6140 |

| Tyrosine | 1149 |

| Tryptophan | 6305 |

| Histidine | 746 |

| Lysine | 864 |

| Arginine | 6322 |

| Aspartate | 5960 |

| Glutamate | 6112 |

| Asparagine | 5962 |

| Cysteine | 5862 |

| Selenocysteine | 15207797 |

| Pyrrolysine | 15207738 |

| ATP | 3307 |

| ADP | 1358 |

| AMP | 6023 |

| cAMP | 6075 |

| cGMP | 6076 |

| GTP | 1359 |

| GDP | 1360 |

| GMP | 6024 |

| UTP | 1362 |

| UDP | 1363 |

| UMP | 6025 |

| CTP | 1364 |

| CDP | 1365 |

| CMP | 6026 |

| dTTP | 1366 |

| dTDP | 1367 |

| dTMP | 6027 |

| dATP | 6077 |

| dADP | 1368 |

| dAMP | 6028 |

| dGTP | 1369 |

| dGDP | 1370 |

| dGMP | 6029 |

| dCTP | 1371 |

| dCDP | 1372 |

| dCMP | 6030 |

| NAD+ | 5882 |

| FAD | 6074 |

| Coenzyme A | 6031 |

| S-Adenosylmethionine | 347 |

| Tetrahydrofolate | 6088 |

| Biotin | 16129599 |

| Cobalamin | 16130103 |

| Pyridoxal phosphate | 16130420 |

| Thiamine pyrophosphate | 16130768 |

| Lipoic acid | 123891 |

| Ubiquinone | 145062 |

| Heme | 10041 |

| Iron-sulfur clusters | N/A (cofactor) |

| ATP | 3307 |

| ADP | 1358 |

| AMP | 6023 |

| cAMP | 6075 |

| cGMP | 6076 |

| GTP | 1359 |

| GDP | 1360 |

| GMP | 6024 |

| UTP | 1362 |

| UDP | 1363 |

| UMP | 6025 |

| CTP | 1364 |

| CDP | 1365 |

| CMP | 6026 |

| dTTP | 1366 |

| dTDP | 1367 |

| dTMP | 6027 |

| dATP | 6077 |

| dADP | 1368 |

| dAMP | 6028 |

| dGTP | 1369 |

| dGDP | 1370 |

| dGMP | 6029 |

| dCTP | 1371 |

| dCDP | 1372 |

| dCMP | 6030 |

| NAD+ | 5882 |

| FAD | 6074 |

| Coenzyme A | 6031 |

| S-Adenosylmethionine | 347 |

| Tetrahydrofolate | 6088 |

| Biotin | 16129599 |

| Cobalamin | 16130103 |

| Pyridoxal phosphate | 16130420 |

| Thiamine pyrophosphate | 16130768 |

| Lipoic acid | 123891 |

| Ubiquinone | 145062 |

| Heme | 10041 |

| Iron-sulfur clusters | N/A (cofactor) |

Erlotinib hydrochloride, a targeted anticancer drug, functions as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. Its molecular actions extend beyond direct EGFR blockade, influencing critical cellular processes including gene expression, DNA repair, vascular smooth muscle cell (VSMC) function, and immune responses.

Alterations in Gene Expression Profiles

Erlotinib hydrochloride profoundly modulates gene expression profiles, impacting various cellular pathways relevant to cell cycle regulation and inflammatory responses. Microarray analyses have been employed to identify genomic markers associated with erlotinib's effects nih.govaacrjournals.org.

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, p27)

Erlotinib hydrochloride significantly influences the expression and activity of key cell cycle regulatory proteins, notably Cyclin D1 and p27 (p27KIP1). In human esophageal cancer cells, erlotinib induces cell cycle arrest at the G1/S checkpoint nih.gov. This arrest is mediated by the inactivation of EGFR-tyrosine kinase (EGFR-TK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. Concurrently, erlotinib leads to an upregulation of cyclin-dependent kinase inhibitors p21(Waf1/CIP1) and p27(Kip1) and a downregulation of the cell cycle promoter cyclin D1 nih.gov. Cyclin D1 is an oncogene crucial for progression through the G1 phase of the cell cycle, while p27 acts as a tumor suppressor by inhibiting cyclin-dependent kinase (CDK) complexes, thereby regulating the G1/S transition immunologyresearchjournal.comwikipedia.org.

Differential Expression of Specific Genes (e.g., Egr-1, CXCL1, IL-1beta)

Erlotinib can differentially affect the expression of various genes, including those involved in inflammatory processes. Interleukin-1 beta (IL-1β) and CXCL1 (Chemokine CXCL1) are known to be part of inflammatory pathways that can transactivate EGFR nih.govoncotarget.com. In oral squamous cell carcinoma (OSCC) cell lines, IL-1β enhances the expression and secretion of CXCL1, which subsequently activates EGFR through the CXCL1-CXCR2 axis nih.gov. Erlotinib, as an EGFR inhibitor, can suppress this IL-1β-mediated cellular proliferation and EGFR phosphorylation, thereby disrupting this inflammatory signaling loop nih.gov.

Additionally, studies comparing erlotinib-resistant and erlotinib-sensitive head and neck squamous cell carcinoma (HNSCC) cell lines have revealed a deregulation of the IL-1 signaling pathway in resistant cells, with a significant upregulation of interleukin-1 alpha (IL1A) and IL-1β gene expression nih.gov. This indicates that altered expression of IL-1β and related cytokines may contribute to acquired resistance to erlotinib nih.gov. Erlotinib has also been shown to partially inhibit IL-1β-induced tissue factor expression by influencing the Src/EGFR/p42/44 MAPK pathway mdpi.com.

Interference with DNA Damage Repair Mechanisms (e.g., Rad51 Expression)

Erlotinib hydrochloride has been demonstrated to interfere with DNA damage repair (DDR) mechanisms, specifically homologous recombination (HR) repair, which contributes to its therapeutic efficacy, particularly when combined with other agents that induce DNA damage.

Erlotinib suppresses homologous recombination repair (HDR) in human breast cancer cells nih.govnih.gov. This suppression is associated with an increase in γ-H2AX foci, which are indicators of chromosomal double-strand breaks (DSBs) nih.govnih.gov. Importantly, erlotinib attenuates DNA damage-induced Rad51 foci and leads to the cytoplasmic retention of BRCA1 nih.govnih.gov. Both Rad51 (Rad51 Recombinase) and BRCA1 (BRCA1 protein, human) are crucial components of the HDR machinery nih.govnih.govmdpi.com. By disrupting their nuclear function and inhibiting their expression, erlotinib effectively sensitizes cancer cells to DNA damage nih.govnih.gov. The inhibition of EGFR by erlotinib leads to a downregulation of several DNA double-strand break repair proteins, including Rad51 and Rad50, and reduced phosphorylation of BRCA1, highlighting the role of EGFR signaling in DNA damage protection aacrjournals.org.

Effects on Phenotypic Modulations in Vascular Smooth Muscle Cells (VSMCs)

Erlotinib hydrochloride influences the phenotypic modulation of vascular smooth muscle cells (VSMCs), a process relevant to vascular pathologies such as intracranial aneurysm formation and chronic allograft injury.

Activation of EGFR in VSMCs correlates with shear stress in vitro, and treatment with erlotinib has been shown to reduce the phenotypic modulation of rat VSMCs nih.govresearchgate.net. Erlotinib significantly attenuates the incidence of intracranial aneurysms by inhibiting vascular remodeling and pro-inflammatory transformation of VSMCs in rat models nih.govresearchgate.net. In vitro experiments also revealed that erlotinib reduces phenotype modulation of VSMCs induced by hemodynamics in co-culture models researchgate.net.

Furthermore, erlotinib significantly prevents VSMC proliferation and migration in vitro nih.gov. Platelet-derived growth factor (PDGF)-B, a known inducer of VSMC proliferation, has its stimulatory effect prevented by erlotinib in a dose-dependent manner nih.gov. Similarly, erlotinib dose-dependently decreases VSMC migration nih.gov. These findings suggest that EGFR inhibition by erlotinib offers beneficial effects in conditions involving chronic allograft injury by preventing maladaptive VSMC proliferation and migration nih.gov.

Table 1: Effects of Erlotinib Hydrochloride on Vascular Smooth Muscle Cells (VSMCs)

| Effect Category | Specific Modulation by Erlotinib Hydrochloride | Reference |

| Phenotypic Modulation | Reduces phenotypic modulation of VSMCs induced by shear stress | nih.govresearchgate.netresearchgate.net |

| Vascular Remodeling | Inhibits vascular remodeling in intracranial aneurysm vessel walls | nih.govresearchgate.net |

| Pro-inflammatory Transformation | Inhibits pro-inflammatory transformation of VSMC in intracranial aneurysm vessel walls | nih.govresearchgate.net |

| Proliferation | Significantly prevents VSMC proliferation in a dose-dependent manner | nih.gov |

| Migration | Dose-dependently decreases VSMC migration | nih.gov |

Inhibition of T-cell Proliferation and Th1-cell-mediated Immune Response

Erlotinib hydrochloride exhibits immunosuppressive properties, primarily by inhibiting T-cell proliferation and activation and modulating T-cell-mediated immune responses.

Erlotinib significantly inhibits the proliferation and activation of T cells induced by various stimuli, including concanavalin A, anti-CD3 plus anti-CD28 antibodies, staphylococcal enterotoxin B, or phorbol myristate acetate, in a concentration-dependent manner nih.gov. It also suppresses the secretion of proinflammatory cytokines such as IL-2 and IFN-γ from activated T cells nih.gov. This immunosuppressive effect is strongly linked to the potent downregulation of the c-Raf/ERK cascade and Akt signaling pathway nih.gov.

Further studies indicate that erlotinib induces G0/G1 arrest in activated T cells and suppresses the phosphorylation of c-Raf, ERK, and Akt nih.gov. In vivo, erlotinib has been shown to ameliorate picryl chloride-induced ear contact dermatitis in a dose-dependent manner, demonstrating its ability to impair T-cell-mediated immune responses nih.gov.

Selective EGFR inhibition in CD4+ T cells, which includes the action of erlotinib, can lead to T-cell anergy and a reduction in T-cell infiltration within atherosclerotic lesions, thereby protecting against the development and progression of atherosclerosis nih.gov. This inhibition also results in decreased T-cell proliferation and activation, alongside reduced production of interferon-γ, interleukin-4, and interleukin-2 nih.gov.

Table 2: Effects of Erlotinib Hydrochloride on T-cell Function

| T-cell Function | Effect of Erlotinib Hydrochloride | Associated Mechanism | Reference |

| Proliferation | Significant inhibition in a concentration-dependent manner | Downregulation of c-Raf/ERK cascade and Akt signaling pathway | nih.gov |

| Activation | Significant inhibition in a concentration-dependent manner | Downregulation of c-Raf/ERK cascade and Akt signaling pathway | nih.gov |

| Cell Cycle Progression | Causes G0/G1 arrest | Impacts G1 phase regulatory molecules | nih.gov |

| Cytokine Secretion | Inhibits secretion of IL-2 and IFN-γ | nih.gov | |

| Th1/Th2 Cytokine Production | Blocks Th1/Th2 cytokine production (e.g., IFN-γ, IL-4, IL-2) | nih.gov | |

| Immune Response | Impairs T-cell-mediated immune response (in vitro and in vivo) | nih.gov | |

| T-cell Anergy | Induces T-cell anergy (in vivo) | nih.gov |

Mechanisms of Acquired and Intrinsic Resistance to Erlotinib Hydrochloride

EGFR-Dependent Resistance Mechanisms

The most direct route to erlotinib (B232) resistance involves genetic changes in the EGFR gene, which either prevent the drug from binding effectively or amplify the target to a level that the drug concentration is insufficient.

Secondary Mutations within the EGFR Kinase Domain (e.g., T790M)

The most prevalent mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib is the emergence of a secondary mutation in the EGFR kinase domain. researchgate.netnih.gov The most common of these is the T790M mutation, which is detected in approximately 50-60% of NSCLC cases that develop resistance to erlotinib or gefitinib (B1684475). nih.govamegroups.orgspandidos-publications.com This mutation involves the substitution of a threonine (T) residue with a methionine (M) at position 790 in exon 20 of the EGFR gene. nih.govnih.gov The "gatekeeper" T790M mutation increases the affinity of the EGFR kinase domain for ATP, the natural substrate, thereby reducing the competitive binding of erlotinib. nih.govspandidos-publications.com While T790M is the most frequent secondary mutation, other less common mutations such as L747S, D761Y, and T854A have also been identified. researchgate.net

| EGFR Secondary Mutation | Frequency in Erlotinib Resistance | Mechanism of Resistance |

| T790M | ~50-60% | Increases ATP affinity, sterically hinders TKI binding. nih.govspandidos-publications.com |

| L747S | Less frequent | Alters the conformation of the drug-binding pocket. |

| D761Y | Less frequent | Affects the kinase domain's catalytic activity. |

| T854A | Less frequent | Confers resistance to second-generation TKIs as well. researchgate.net |

EGFR Gene Copy Number Amplification

Another EGFR-dependent resistance mechanism is the amplification of the EGFR gene itself. researchgate.net In some cases, tumor cells acquire an increased number of copies of the EGFR gene, leading to overexpression of the EGFR protein. This heightened level of the target protein can overwhelm the inhibitory capacity of standard doses of erlotinib. Studies have shown that resistant tumor specimens can exhibit significant amplification of EGFR, with copy numbers exceeding five. researchgate.net Furthermore, research on erlotinib-resistant cell lines has demonstrated that amplification of the wild-type EGFR allele can confer resistance to third-generation EGFR-TKIs. aacrjournals.org This suggests that even in the absence of secondary mutations, a quantitative increase in the drug's target can be a potent resistance mechanism. In some instances, the loss of amplification of the mutated EGFR gene, paradoxically, has also been associated with acquired resistance to afatinib (B358), erlotinib, and osimertinib (B560133) in human lung cancer cells. oncotarget.com

EGFR-Independent Bypass Signaling Pathways

Tumor cells can also develop resistance by activating alternative signaling pathways that circumvent the need for EGFR activity, thereby rendering erlotinib ineffective. These "bypass tracks" provide the cancer cells with the necessary signals for proliferation and survival.

MET Proto-Oncogene Amplification

Amplification of the MET proto-oncogene is a well-established mechanism of acquired resistance to erlotinib, accounting for approximately 5-20% of cases. pnas.orgwikipedia.orgpnas.org The MET receptor tyrosine kinase, when amplified, can drive downstream signaling pathways, such as the PI3K/AKT pathway, independently of EGFR. pnas.org This activation of parallel signaling effectively bypasses the EGFR blockade imposed by erlotinib. oncotarget.com Research has shown that MET amplification can occur both with and without the concurrent presence of the T790M mutation, indicating it is an independent resistance mechanism. pnas.orgnih.gov In a study of patients with acquired resistance, MET was amplified in 21% of cases, compared to only 3% in untreated patients. pnas.org

HER2 Activation and Signaling Dependency

HER2 (also known as ERBB2) is another member of the EGFR family of receptor tyrosine kinases. nih.gov Overexpression or amplification of HER2 can lead to the formation of HER2-containing heterodimers (e.g., HER2/HER3), which can activate downstream signaling pathways and confer resistance to erlotinib. aacrjournals.orgnih.gov Overexpression of HER2 has been shown to confer resistance to erlotinib in EGFR-mutant lung adenocarcinoma cells that lack the T790M mutation. aacrjournals.org The activation of HER2 signaling can compensate for the inhibition of EGFR, allowing tumor cells to continue to proliferate. nih.gov

Activation of ERBB3-Dependent PI3K Pathway

ERBB3 (or HER3) plays a crucial role in mediating resistance to EGFR inhibitors. Although ERBB3 has weak intrinsic kinase activity, it becomes a potent signaling molecule upon heterodimerization with other ERBB family members, particularly EGFR and HER2. nih.govtandfonline.com The ERBB3 receptor contains multiple binding sites for the p85 subunit of phosphoinositide 3-kinase (PI3K), making it a strong activator of the PI3K/AKT survival pathway. tandfonline.comoaepublish.com In the context of erlotinib resistance, the activation of the ERBB3-dependent PI3K pathway can be driven by several mechanisms. For instance, in cases of MET amplification, MET can dimerize with ERBB3 to activate PI3K signaling, thus conferring resistance to erlotinib. oaepublish.comaacrjournals.org Studies in pancreatic cancer have shown that cells lacking ERBB3 are less dependent on EGFR signaling and therefore more resistant to erlotinib. tandfonline.comnih.gov Conversely, inhibiting ERBB3 expression in sensitive cells can lead to acquired resistance. tandfonline.comnih.gov

| Bypass Pathway | Key Molecule(s) | Downstream Effectors | Frequency in Resistance |

| MET Amplification | MET | PI3K/AKT | ~5-20% pnas.orgwikipedia.orgpnas.org |

| HER2 Activation | HER2, HER3 | PI3K/AKT, MAPK | Variable |

| ERBB3-PI3K Pathway | ERBB3, PI3K | AKT | Variable |

JAK2/STAT3 Signaling Pathway Activation

The activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway is a key mechanism of acquired resistance to Erlotinib. frontiersin.org Constitutive activation of STAT3 is a common feature in many solid tumors, including non-small cell lung cancer (NSCLC). oncotarget.com Studies have demonstrated that in Erlotinib-resistant NSCLC cells, there are often elevated levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3). oncotarget.comnih.gov For instance, research on Erlotinib-resistant lung cancer cell lines, such as H1975 and H1650, revealed higher levels of interleukin-6 (IL-6), p-JAK2, and p-STAT3 compared to the Erlotinib-sensitive PC-9 cell line. oncotarget.com This suggests an IL-6-driven activation of the JAK2/STAT3 pathway contributes to resistance. oncotarget.com

The activation of this pathway can circumvent the EGFR blockade by Erlotinib. Even when Erlotinib successfully inhibits EGFR phosphorylation, the activated JAK2/STAT3 pathway can promote cell survival and proliferation. nih.govlka.lt For example, STAT3 activation has been linked to increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, which helps cancer cells evade programmed cell death. drugbank.com

Crucially, inhibiting this pathway has been shown to restore sensitivity to Erlotinib. The use of a JAK2 inhibitor, such as TG101348 or JSI-124 (cucurbitacin I), in combination with Erlotinib has been demonstrated to overcome resistance in preclinical models. frontiersin.orgoncotarget.comnih.gov In xenograft models using Erlotinib-resistant cells, the combination therapy led to significant tumor shrinkage compared to either drug used alone, confirming the pathway's role in resistance. nih.gov Similarly, knocking down STAT3 using RNA interference sensitized resistant cells to Erlotinib-induced apoptosis. oncotarget.comdrugbank.com These findings underscore that the JAK2/STAT3 pathway acts as a critical survival signal that cancer cells can exploit to become resistant to EGFR-targeted therapy. frontiersin.org

Insulin-like Growth Factor 1 Receptor (IGF-1R) Overexpression and Activation

The overexpression and hyperactivation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) is another significant bypass mechanism contributing to Erlotinib resistance. nih.govresearchgate.net Upregulation of IGF-1R has been observed in NSCLC cell lines that have developed acquired resistance to Erlotinib. researchgate.net For example, in the HCC827 lung adenocarcinoma cell line, which has an EGFR exon 19 deletion, acquired resistance to Erlotinib was associated with a 2.5-fold upregulation of IGF-1R gene expression and receptor hyperactivation. nih.govresearchgate.net

The activation of IGF-1R can trigger downstream signaling cascades, most notably the PI3K/Akt pathway, which promotes cell survival and proliferation, thereby compensating for the inhibition of the EGFR pathway by Erlotinib. nih.govoaepublish.com This mechanism of intrinsic resistance has been observed with first, second, and third-generation EGFR-TKIs. oaepublish.com The prolonged use of Erlotinib can lead to this acquired drug resistance mediated by the upregulation of IGF-1R. researchgate.net

Studies have shown that targeting IGF-1R can re-sensitize resistant cells to Erlotinib. The use of anti-IGF-1R antibodies has been shown to induce apoptosis in resistant cells when combined with an EGFR inhibitor. researchgate.net Furthermore, research using CRISPR/Cas9 to delete the IGF-1R gene in HCC827 cells revealed that in the absence of IGF-1R, the cells developed resistance to Erlotinib through a different mechanism (MET gene amplification). nih.govresearchgate.net This highlights the pivotal role of IGF-1R in dictating the specific mechanism of resistance that emerges in response to high-dose Erlotinib treatment. nih.govresearchgate.net

Drug Efflux Pump Overexpression

Role of ABCB1 (P-glycoprotein/MDR1)

The overexpression of ATP-binding cassette (ABC) transporters is a classic mechanism of multidrug resistance (MDR). One of the most important of these is ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1). spandidos-publications.com This protein functions as an energy-dependent efflux pump, actively transporting a wide range of xenobiotics, including many anticancer drugs, out of the cell. spandidos-publications.com

Erlotinib has been identified as a substrate for ABCB1. nih.govnih.govsnmjournals.orgnih.gov This means that when ABCB1 is overexpressed on the surface of cancer cells, it can recognize and pump Erlotinib out of the cell's interior. This reduces the intracellular concentration of the drug, preventing it from reaching a high enough level to effectively inhibit its target, EGFR. In vitro studies using cell lines engineered to overexpress ABCB1 have confirmed that the transporter actively transports Erlotinib. nih.govaacrjournals.org

Furthermore, the absence of ABCB1 has been shown to significantly impact Erlotinib's pharmacokinetics. In vivo studies using knockout mice lacking the genes for P-gp (Mdr1a/1b) and BCRP (Bcrp1) demonstrated a significantly increased oral bioavailability of Erlotinib compared to wild-type mice. nih.govaacrjournals.org This indicates that P-gp in tissues like the intestine limits the absorption of the drug. nih.gov Interestingly, Erlotinib itself can also act as an inhibitor of ABCB1, though its effect can be substrate-dependent. nih.gov

Contribution of ABCG2 (Breast Cancer Resistance Protein/BCRP1)

Another critical efflux pump involved in Erlotinib resistance is ABCG2, also known as Breast Cancer Resistance Protein (BCRP). dovepress.comnih.gov Like ABCB1, ABCG2 is an ABC transporter that expels a variety of substrates from the cell, contributing to multidrug resistance. dovepress.comnih.gov

Erlotinib is a well-documented substrate of ABCG2. snmjournals.orgaacrjournals.orgdovepress.comresearchgate.net Overexpression of ABCG2 in cancer cells leads to increased efflux of Erlotinib, lowering its intracellular concentration and thereby reducing its therapeutic effect. researchgate.net In vitro transport studies have consistently shown that Erlotinib is actively transported by ABCG2. nih.govaacrjournals.org At lower concentrations, Erlotinib acts as a substrate, while at higher concentrations, it can inhibit the transporter's function. aacrjournals.org

The clinical relevance of this interaction is supported by pharmacokinetic studies. The absence of both BCRP (the murine homolog of ABCG2) and P-gp in triple-knockout mice leads to increased systemic exposure and bioavailability of orally administered Erlotinib. nih.govnih.gov This suggests that ABCG2 plays a significant role, alongside ABCB1, in limiting the drug's absorption and distribution. nih.govsnmjournals.org The regulation of ABCG2 expression itself can be influenced by the EGFR pathway, adding another layer of complexity to its role in resistance. researchgate.net

Compound and Protein Table

| Name | Type |

| Erlotinib hydrochloride | Small Molecule Inhibitor |

| Selumetinib | Small Molecule Inhibitor |

| TG101348 | Small Molecule Inhibitor |

| JSI-124 (Cucurbitacin I) | Small Molecule Inhibitor |

| Interleukin-6 (IL-6) | Cytokine |

| P-glycoprotein (P-gp/ABCB1) | Protein (Efflux Pump) |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Protein (Efflux Pump) |

| Janus kinase 2 (JAK2) | Protein (Kinase) |

| Signal transducer and activator of transcription 3 (STAT3) | Protein (Transcription Factor) |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | Protein (Receptor Tyrosine Kinase) |

| Epidermal Growth Factor Receptor (EGFR) | Protein (Receptor Tyrosine Kinase) |

| KRAS | Protein (GTPase) |

| RAF | Protein (Kinase) |

| MEK | Protein (Kinase) |

| ERK | Protein (Kinase) |

| PI3K | Protein (Kinase) |

| Akt | Protein (Kinase) |

| Bcl-2 | Protein (Anti-apoptotic) |

| Bcl-XL | Protein (Anti-apoptotic) |

| MET | Protein (Receptor Tyrosine Kinase) |

Phenotypic Plasticity and Epithelial-Mesenchymal Transition in Resistance

Phenotypic plasticity, the ability of cells to adopt different observable characteristics in response to environmental cues, is a significant driver of therapeutic resistance in cancer. nih.gov This cellular adaptability allows a subpopulation of tumor cells to survive the selective pressure of targeted therapies like erlotinib hydrochloride, often leading to treatment failure. One of the most critical manifestations of phenotypic plasticity in the context of erlotinib resistance is the Epithelial-Mesenchymal Transition (EMT). mdpi.com

EMT is a complex, transcriptionally regulated process where epithelial cells, which are typically stationary and interconnected, undergo a phenotypic switch to a mesenchymal state. amegroups.org This transition endows the cells with migratory and invasive properties, which are hallmarks of metastasis. aacrjournals.org Crucially, this shift is also strongly associated with the development of both intrinsic and acquired resistance to a range of cancer therapies, including EGFR tyrosine kinase inhibitors (TKIs) such as erlotinib. frontiersin.orgaacrjournals.org

The link between an EMT gene signature and resistance to erlotinib in non-small cell lung cancer (NSCLC) cell lines is well-documented. aacrjournals.org Cancer cells that have undergone EMT or exist in a hybrid epithelial/mesenchymal (E/M) state often display inherent insensitivity to EGFR inhibition. mdpi.comaacrjournals.orgoncotarget.com In cases of acquired resistance, a subset of tumor cells can activate the EMT program to bypass their dependency on the EGFR signaling pathway, rendering erlotinib ineffective. amegroups.org This transition can occur independently of other known resistance mechanisms, such as the EGFR T790M mutation or MET amplification, highlighting it as a distinct and parallel resistance pathway. frontiersin.orgnih.gov

Key Molecular and Cellular Changes in EMT-Mediated Resistance

The transition from an epithelial to a mesenchymal phenotype involves profound changes in cell morphology, adhesion, and the expression of key biomarker proteins. These alterations are central to the mechanism of erlotinib resistance.

Loss of Epithelial Markers : A primary event in EMT is the downregulation of E-cadherin (Cadherin-1), a crucial protein for forming adherens junctions that hold epithelial cells together. aacrjournals.orgmdpi.com The loss of E-cadherin disrupts cell-cell adhesion, leading to a less organized tissue structure and increased cellular motility. aacrjournals.org Studies have shown that resistant NSCLC cells consistently exhibit decreased or lost E-cadherin expression. mdpi.comoncotarget.com Other epithelial markers, such as Claudin and ZO-1, are also frequently downregulated. aacrjournals.org

Gain of Mesenchymal Markers : Concurrently, cells undergoing EMT upregulate mesenchymal proteins. Vimentin, an intermediate filament protein, is a classic mesenchymal marker whose expression is associated with increased motility and a spindle-like cell shape. aacrjournals.orgoncotarget.com Another key marker is N-cadherin, the upregulation of which often accompanies the loss of E-cadherin in a phenomenon known as the "cadherin switch." oncotarget.com